

Spectroscopic Data of Pseudopelletierine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alkaloid **Pseudopelletierine**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for **Pseudopelletierine**, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum of **Pseudopelletierine** is characterized by its symmetry. Due to a mirror plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.[1] The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most deshielded.[1]



| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants (J) [Hz] |
|-------------------|--------------------------|---|
| H-1, H-5 | 3.36 | Multiplet |
| N-CH₃ | 2.67 | Singlet |
| Η-2β, Η-4β | 2.84 | Multiplet (coupled with H-2 α , H-4 α) |
| Η-2α, Η-4α | 2.27 | Multiplet (coupled with H-2 β , H-4 β) |
| Н-6β, Н-8β | 2.00 | Multiplet |
| Η-6α, Η-8α | 1.59 | Multiplet |
| Η-7β | 1.55 | Multiplet |
| Η-7α | 1.46 | Multiplet |

Note: Specific coupling constants (J values) are not explicitly detailed in the referenced literature but the coupled protons are identified.[1]

¹³C NMR Data

The ¹³C NMR spectrum of **Pseudopelletierine** is relatively simple, showing six distinct signals due to the molecule's symmetry.[2] The carbonyl carbon is significantly downfield, while the N-methyl carbon is found in the aliphatic region.

| Carbon Assignment | Chemical Shift (δ) [ppm] |
|-------------------|--------------------------|
| C-3 | 209.7 |
| C-1, C-5 | 55.8 |
| C-2, C-4 | 41.9 |
| N-CH₃ | 40.9 |
| C-6, C-8 | 29.1 |
| C-7 | 15.8 |



Infrared (IR) Spectroscopy

The IR spectrum of **Pseudopelletierine**, typically obtained using the KBr pellet method, displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong absorption from the ketone carbonyl group.

| Wavenumber (cm ⁻¹) | Functional Group Assignment | |
|--------------------------------|-----------------------------|--|
| ~2950 - 2850 | C-H stretching (alkyl) | |
| ~1710 | C=O stretching (ketone) | |
| ~1450 | C-H bending (alkyl) | |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **Pseudopelletierine** provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 153, corresponding to its molecular formula C₉H₁₅NO.[2] The fragmentation is influenced by the bicyclic ring structure and the nitrogen atom.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 153 | ~40 | [M] ⁺ (Molecular Ion) |
| 110 | ~35 | [M - C ₂ H ₅ N] ⁺ |
| 96 | ~100 | [M - C₃H7N]+ (Base Peak) |
| 82 | ~45 | [C₅H ₈ N] ⁺ |
| 68 | ~30 | [C ₄ H ₆ N] ⁺ |
| 55 | ~50 | [C ₄ H ₇] ⁺ |
| 42 | ~75 | [C ₂ H ₄ N] ⁺ |

Note: The relative intensities are estimated from the mass spectrum figure presented in the literature.[1]



Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are typical experimental protocols for the analysis of **Pseudopelletierine**.

NMR Spectroscopy Protocol

- Sample Preparation: A few milligrams of purified Pseudopelletierine are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: Approximately 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration.



• Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of finely ground, dry **Pseudopelletierine** is intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[3][4] The mixture is then pressed in a die under high pressure (several tons) to form a transparent or translucent pellet.[3][4][5]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Measurement Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: Typically 4 cm⁻¹.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Ionization Parameters:
 - Ionization Energy: Typically 70 eV.
 - Source Temperature: 150-250 °C.

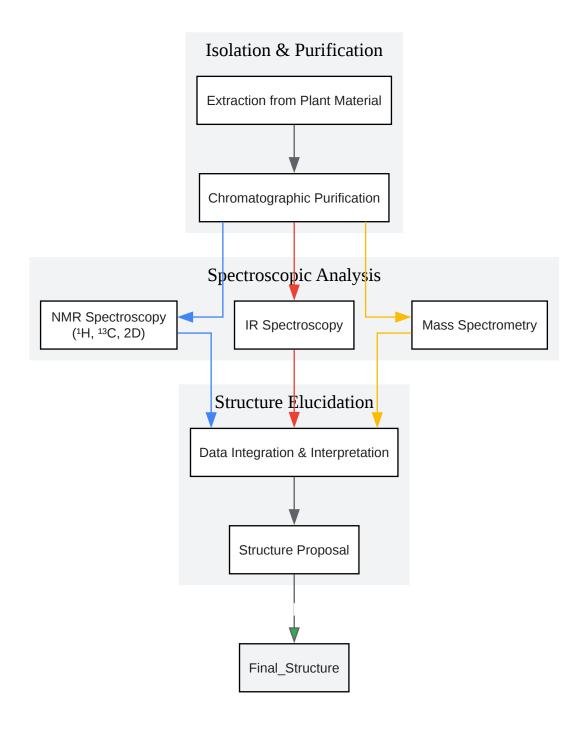


- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like **Pseudopelletierine**.





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Caption: Workflow for the isolation and structural elucidation of **Pseudopelletierine**.

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